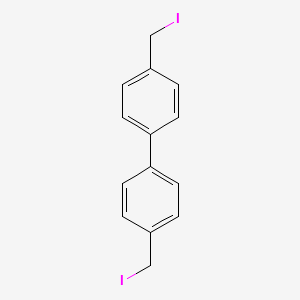

1,1'-Biphenyl, 4,4'-bis(iodomethyl)-

Description

Structure

3D Structure

Properties

CAS No. |

63946-26-9 |

|---|---|

Molecular Formula |

C14H12I2 |

Molecular Weight |

434.05 g/mol |

IUPAC Name |

1-(iodomethyl)-4-[4-(iodomethyl)phenyl]benzene |

InChI |

InChI=1S/C14H12I2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8H,9-10H2 |

InChI Key |

SAONBJVUESRKTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CI)C2=CC=C(C=C2)CI |

Origin of Product |

United States |

Foundational & Exploratory

4,4'-Bis(iodomethyl)biphenyl: Mechanistic Insights, Synthesis, and Advanced Applications

Executive Summary

For researchers and drug development professionals navigating the synthesis of complex macrocycles, bivalent ligands, or high-performance polymers, the choice of a bifunctional cross-linking agent dictates the success of the entire synthetic pathway. 4,4'-Bis(iodomethyl)biphenyl is a premium, highly reactive di-alkylating agent. While its chlorinated counterpart (4,4'-bis(chloromethyl)biphenyl) is more common in bulk industrial applications, the iodinated derivative offers unparalleled kinetic advantages.

By leveraging the superior leaving-group ability of iodine, this compound enables

Chemical Identity & Physicochemical Profiling

Understanding the structural parameters of 4,4'-bis(iodomethyl)biphenyl is critical for predicting its behavior in both polar aprotic solvents and complex polymer matrices. The rigid biphenyl core provides mechanical stability and spatial distance (~10 Å between reactive sites), making it ideal for synthesizing low-dielectric-loss resins or rigid bivalent pharmacophores.

Quantitative Data Summary

| Property | Value / Description |

| IUPAC Name | 4,4'-Bis(iodomethyl)-1,1'-biphenyl |

| Molecular Formula | |

| Molecular Weight | 434.06 g/mol |

| Structural Core | Biphenyl (Rigid, planar aromatic system) |

| Reactive Moieties | Two para-substituted iodomethyl groups |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility Profile | Soluble in DCM, THF, Acetone, Toluene; Insoluble in |

| C-X Bond Dissociation Energy | ~234 kJ/mol (C-I) vs. ~327 kJ/mol (C-Cl) |

The C-I Advantage: Mechanistic Rationale (E-E-A-T)

As an Application Scientist, one must ask: Why incur the higher cost of an iodinated cross-linker when chlorinated alternatives exist? The answer lies in reaction causality and the preservation of sensitive molecular backbones.

In the synthesis of advanced [1] or delicate macrocyclic peptides, harsh conditions must be avoided. The C-Cl bond requires temperatures exceeding 100 °C and aggressive Lewis acid catalysts (e.g.,

Conversely, the iodine atom is large and highly polarizable. The C-I bond is significantly weaker (~234 kJ/mol), making iodide an exceptional leaving group. This allows

Synthesis Methodology: The Finkelstein Pathway

4,4'-Bis(iodomethyl)biphenyl is typically synthesized from its chlorinated precursor via the Finkelstein Reaction . This is a classic halogen exchange driven by differential solubility, serving as an elegant, self-validating system.

Step-by-Step Protocol

-

Preparation: Dissolve 1.0 equivalent of 4,4'-bis(chloromethyl)biphenyl in anhydrous acetone (0.2 M concentration) under a nitrogen atmosphere.

-

Nucleophile Addition: Add 2.5 equivalents of anhydrous Sodium Iodide (NaI). NaI is highly soluble in acetone.

-

Thermal Activation: Heat the mixture to a gentle reflux (56 °C) for 4 to 6 hours.

-

Self-Validation (Visual Cue): As the reaction proceeds, a fine white precipitate will form. This is Sodium Chloride (NaCl), which is insoluble in cold acetone. According to Le Chatelier's principle, this precipitation continuously drives the equilibrium toward the iodinated product.

-

Work-up & Purification: Cool the reaction to room temperature and filter out the NaCl precipitate. Concentrate the filtrate under reduced pressure. Redissolve the crude residue in Dichloromethane (DCM) and wash with a 10% aqueous sodium thiosulfate solution to quench any trace free iodine (

), which causes discoloration. -

Isolation: Dry the organic layer over anhydrous

, filter, and evaporate to yield the pure 4,4'-bis(iodomethyl)biphenyl.

Finkelstein halogen exchange driven by the precipitation of insoluble NaCl in acetone.

Applications in Next-Generation Materials

5G/6G Telecommunication Resins

The development of high-frequency printed circuit boards (PCBs) requires substrates with ultra-low dielectric constant (Dk) and low dielectric loss tangent (Df). 4,4'-Bis(iodomethyl)biphenyl is utilized to cross-link [2]. The rigid, non-polar nature of the biphenyl core restricts polymer chain mobility, drastically reducing moisture absorption and dielectric loss at high frequencies.

Bivalent Ligands in Drug Development

In medicinal chemistry, connecting two pharmacophores with a precise spatial arrangement can exponentially increase target affinity via the chelate effect. The ~10 Å rigid span of the biphenyl core, combined with the highly reactive iodomethyl groups, allows for the rapid, high-yield tethering of thiol- or amine-containing ligands under physiological or mildly basic conditions.

Experimental Protocol: Synthesis of Aromatic Amine Resins

To demonstrate the practical utility of this compound, the following is a field-proven protocol for synthesizing an aromatic amine resin, adapted from established industrial methodologies [1].

Step-by-Step Polymerization Workflow

-

Monomer Loading: Into a reactor fitted with a mechanical stirrer, thermometer, condenser, and a Dean-Stark trap, charge 4.0 equivalents of 2,6-dimethylaniline and toluene (as a solvent).

-

Cross-Linker Addition: Slowly add 1.0 equivalent of 4,4'-bis(iodomethyl)biphenyl over 1 hour while maintaining the temperature strictly between 55 °C and 60 °C.

-

Self-Validation: The reaction is exothermic. A stable temperature rise confirms successful

alkylation. If no exotherm is observed, verify the purity of the aniline derivative.

-

-

Thermal Ramping: Once addition is complete, raise the temperature to 80–85 °C for 1 hour, then to 120 °C for an additional hour to ensure complete consumption of the cross-linker.

-

Azeotropic Distillation: Increase the heat to distill off the toluene solvent. The Dean-Stark trap will collect any evolved water or byproducts.

-

High-Temperature Curing: Heat the internal system to 200–210 °C and maintain this temperature for 12 to 15 hours to finalize the cross-linking and achieve the high-molecular-weight aromatic amine resin.

Step-by-step workflow for synthesizing high-performance aromatic amine resins.

Handling, Stability, and Storage

Due to the relatively weak C-I bond, 4,4'-bis(iodomethyl)biphenyl is sensitive to prolonged exposure to light and heat. Photolytic cleavage of the C-I bond generates iodine radicals, which can lead to dimerization or the release of elemental iodine (turning the powder brown).

-

Storage: Store in a tightly sealed, amber glass container to block UV light. Keep refrigerated at 2–8 °C under an inert atmosphere (Argon or Nitrogen).

-

Handling: Handle in a fume hood. Avoid contact with strong oxidizing agents or strong bases outside of controlled reaction conditions.

References

- Source: Google Patents (EP3248996A1)

- Source: Google Patents (KR20190137106A)

Reactivity of bis(halomethyl)biphenyl derivatives in organic synthesis

An In-Depth Technical Guide to the Reactivity of Bis(halomethyl)biphenyl Derivatives in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(halomethyl)biphenyl derivatives are a class of highly versatile bifunctional reagents that serve as pivotal building blocks in modern organic synthesis. Their unique structural motif, featuring two reactive benzylic halide groups on a biphenyl scaffold, allows for a diverse range of chemical transformations. This guide provides a comprehensive exploration of the reactivity of these derivatives, with a focus on their application in the synthesis of macrocycles, polymers, and complex molecular architectures relevant to materials science and drug discovery. We will delve into the mechanistic underpinnings of their key reactions, provide detailed experimental protocols, and offer field-proven insights to guide researchers in leveraging the full synthetic potential of these compounds.

Introduction: The Biphenyl Core and the Power of Bifunctionality

The biphenyl unit is a privileged structure in medicinal chemistry and materials science, offering a rigid yet conformationally flexible backbone that can be strategically functionalized.[1] By introducing halomethyl groups, typically chloromethyl or bromomethyl, onto the biphenyl core, we create powerful electrophilic centers. The benzylic nature of these halides renders them significantly more reactive than their aryl halide counterparts in nucleophilic substitution and cross-coupling reactions, opening a vast landscape of synthetic possibilities.[2][3]

The reactivity of the C(sp³)-X bond in benzylic halides provides a distinct advantage over the more inert C(sp²)-X bond of aryl halides, allowing for selective transformations under milder conditions. This guide will focus on the key classes of reactions where bis(halomethyl)biphenyls excel: cyclization, polymerization, and cross-coupling reactions.

Synthesis of Bis(halomethyl)biphenyl Precursors

The utility of these derivatives begins with their efficient synthesis. The most common methods involve the chloromethylation or bromination of biphenyl or its substituted analogues.

Chloromethylation of Biphenyl

The direct chloromethylation of biphenyl is a common route to 4,4'-bis(chloromethyl)biphenyl. This reaction typically proceeds via an electrophilic aromatic substitution mechanism.

Protocol: Synthesis of 4,4'-Bis(chloromethyl)biphenyl [4]

-

Reaction Setup : In a reaction vessel equipped with a stirrer, gas inlet, and reflux condenser, charge biphenyl, paraformaldehyde, and a mixed solvent of cyclohexane and benzene.

-

Catalyst Addition : Add an excess of hydrogen chloride as the catalyst.

-

Reaction Conditions : Maintain the reaction temperature between 30-60 °C and react for 5-16 hours.

-

Work-up and Purification : After the reaction is complete, cool the mixture in an ice-water bath to precipitate the crude product. Filter the crude product and recrystallize from a mixed solvent of cyclohexane and benzene to obtain 4,4'-bis(chloromethyl)biphenyl with a purity of >95%.

Yields of over 50% can be achieved with this method.[4]

Bromination of Dimethylbiphenyls

Radical bromination of the corresponding dimethylbiphenyl derivatives is an effective method for synthesizing bis(bromomethyl)biphenyls.

Protocol: Synthesis of 1,4-Bis(bromomethyl)benzene (as a model) [5]

-

Reaction Setup : To a solution of p-xylene in benzene under an argon atmosphere, add N-bromosuccinimide (NBS) (2.0 equivalents) and a catalytic amount of benzoyl peroxide.

-

Reaction Conditions : Heat the mixture under reflux for 4 hours.

-

Work-up and Purification : Remove half of the benzene via rotary evaporation and cool the residue to 0 °C to precipitate the product. Collect the white solid by filtration and wash with cold benzene.

This method can be adapted for the synthesis of various bis(bromomethyl)biphenyl isomers from their corresponding dimethyl precursors.

Key Reactive Pathways and Applications

The two halomethyl groups can react independently or in concert, leading to a wide array of molecular architectures.

Cyclization Reactions: Crafting Macrocycles and Bridged Biphenyls

The ability of bis(halomethyl)biphenyls to react with dinucleophiles is a powerful strategy for the synthesis of macrocycles and cyclophanes. These structures are of great interest in host-guest chemistry, molecular recognition, and as conformationally constrained scaffolds in drug design.

The reaction with dithiols is a high-yielding method for producing sulfur-containing cyclophanes.[6]

Protocol: Synthesis of a [3.3]Dithia-bridged Cyclophane (General Procedure) [6]

-

Reaction Setup : Under a nitrogen atmosphere, add a solution of the bis(chloromethyl) derivative in dry dichloromethane to a stirred solution of the corresponding dithiol and base (e.g., sodium hydroxide) in a suitable solvent at 5-10 °C.

-

Reaction Conditions : Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up and Purification : Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to afford the desired dithiacyclophane.

Yields for such cyclizations can range from 10% to over 50%, depending on the specific substrates and reaction conditions.[6]

Table 1: Summary of Cyclization Reactions with Bis(halomethyl)biphenyls

| Biphenyl Derivative | Dinucleophile | Product Type | Typical Yield | Reference |

| 2,2'-Bis(bromomethyl)biphenyl | 1,3-Propanedithiol | Dithia[n]biphenylophane | Moderate | [6] |

| 4,4'-Bis(bromomethyl)biphenyl | Ethane-1,2-diamine | Diazacyclophane | Good | |

| 4,4'-Bis(bromomethyl)biphenyl | Dithiol-containing peptide | Cyclized Peptide | High | [7] |

Constraining peptides into cyclic structures can enhance their metabolic stability, binding affinity, and cell permeability, making them more "drug-like". Bis(bromomethyl)biphenyls are excellent reagents for this purpose, reacting with two cysteine residues in a peptide sequence.[7]

Workflow for Peptide Cyclization

Caption: Workflow for peptide cyclization using a bis(bromomethyl)biphenyl linker.

Polymerization: Building High-Performance Materials

Bis(halomethyl)biphenyls are valuable monomers for the synthesis of various polymers through polycondensation reactions with difunctional nucleophiles like bisphenols and diamines. The resulting polymers often exhibit high thermal stability and desirable mechanical properties.

Protocol: Polycondensation of a Bis(halomethyl)arene with Bisphenol A (Model) [8]

-

Reaction Setup : To a three-neck flask equipped with a mechanical stirrer, add Bisphenol A, an excess of potassium carbonate, and a solvent system (e.g., N,N-dimethylacetamide and toluene).

-

Azeotropic Dehydration : Heat the mixture to reflux to remove water azeotropically.

-

Monomer Addition : Cool the mixture and add the bis(chloromethyl)biphenyl derivative.

-

Polymerization : Heat the reaction mixture to the desired temperature (e.g., 140-180 °C) for several hours (4-48 h) to allow for polycondensation.

-

Isolation : Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol, filter, wash, and dry the polymer.

Table 2: Polymerization of Bis(halomethyl)biphenyls

| Biphenyl Monomer | Comonomer | Polymer Type | Key Properties | Reference |

| 4,4'-Bis(chloromethyl)biphenyl | Bisphenol A | Polyether | High thermal stability | [8] |

| 4,4'-Bis(chloromethyl)biphenyl | 4,4'-Diaminodiphenyl ether | Polyamine | Good mechanical strength | N/A |

Cross-Coupling Reactions: Extending the Molecular Framework

The benzylic halide moieties of bis(halomethyl)biphenyls can participate in various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the formation of C(sp³)-C(sp²) bonds, providing access to complex diaryl- or triarylmethane structures.[3][9]

Mechanism of Suzuki-Miyaura Coupling with a Benzyl Halide

Caption: Catalytic cycle of the Suzuki-Miyaura coupling with a benzyl halide.

Protocol: Suzuki-Miyaura Coupling of a Benzyl Halide with an Arylboronic Acid (General) [10]

-

Reaction Setup : In a pressure flask under an argon atmosphere, combine the bis(halomethyl)biphenyl (1.0 eq.), the arylboronic acid (1.1-1.5 eq. per halide), a base such as cesium carbonate or potassium phosphate (2.0-3.0 eq. per halide), and a palladium catalyst (e.g., Pd(dppf)Cl₂) (0.01-0.1 eq.).

-

Solvent Addition : Add a degassed solvent system, such as 1,4-dioxane and water.

-

Reaction Conditions : Seal the vessel and heat the mixture to 80-100 °C overnight.

-

Work-up : After cooling, dilute the reaction mixture with an organic solvent, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel.

This chemoselective reactivity of the benzylic halide in the presence of an aryl halide on the same molecule allows for sequential, site-selective cross-coupling reactions, enabling the synthesis of highly complex and unsymmetrical biphenyl derivatives.[3]

Applications in Materials Science and Medicinal Chemistry

The synthetic versatility of bis(halomethyl)biphenyl derivatives translates into a wide range of applications.

-

Liquid Crystals : The rigid biphenyl core is a common mesogen in liquid crystal design. By using bis(halomethyl)biphenyls as starting materials, a variety of calamitic (rod-shaped) liquid crystals can be synthesized with tailored phase behaviors.[11][12]

-

Pincer Ligands : These derivatives are valuable precursors for the synthesis of pincer ligands, which are crucial in catalysis. The two halomethyl groups can be functionalized with donor atoms (e.g., nitrogen, phosphorus) to create a tridentate ligand that strongly coordinates to a metal center.[13]

-

Drug Discovery : As demonstrated with peptide cyclization, these compounds are powerful tools for generating libraries of conformationally constrained molecules for screening against biological targets. Furthermore, the biphenyl scaffold itself is present in numerous approved drugs, and bis(halomethyl)biphenyls provide a convenient entry point for the synthesis of novel analogues.[1][14]

Conclusion and Future Outlook

Bis(halomethyl)biphenyl derivatives are more than just simple bifunctional linkers; they are enabling reagents for the construction of complex and functionally rich molecules. Their predictable and high reactivity, coupled with the inherent properties of the biphenyl scaffold, ensures their continued importance in organic synthesis. Future research will likely focus on the development of new catalytic systems for even more selective transformations, the synthesis of novel isomers to access a wider range of molecular geometries, and their application in the creation of advanced materials and next-generation therapeutics. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore and exploit the full potential of these remarkable building blocks.

References

-

Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

-

Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. (2018, January 23). Journal of the American Chemical Society. Retrieved from [Link]

-

Kinetics and mechanisms of polycondensation reactions between aryl halides and bisphenol A. (2020, July 2). Royal Society of Chemistry. Retrieved from [Link]

-

Macrocycles composed of biphenylene and butadiyne units with antiaromatic character. (n.d.). PMC. Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

-

Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. (n.d.). Kochi University of Technology. Retrieved from [Link]

-

facile synthesis of a bis(macrocycle) with pendent functionality. (n.d.). ScienceDirect. Retrieved from [Link]

-

Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. (n.d.). PMC. Retrieved from [Link]

-

Synthesis of Liquid Crystals. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Strategies for the Diversity-Oriented Synthesis of Macrocycles. (2019, June 20). David Spring's group. Retrieved from [Link]

-

SYNTHESIS template v2.0. (2021, August 5). Thieme Chemistry. Retrieved from [Link]

-

Advances in the synthesis and applications of macrocyclic polyamines. (n.d.). ResearchGate. Retrieved from [Link]

-

[3.3]Dithia-bridged cyclophanes featuring a thienothiophene ring: synthesis, structures and conformational analysis. (2009, December 8). Beilstein Journals. Retrieved from [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013, May 1). Arabian Journal of Chemistry. Retrieved from [Link]

-

Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. (n.d.). PMC. Retrieved from [Link]

-

Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. (2022, June 28). Semantic Scholar. Retrieved from [Link]

-

Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations. (2023, April 9). MDPI. Retrieved from [Link]

-

Innovative molecular design of bridged biphenyls for calamitic nematic liquid crystals with extensive π-conjugated mesogens. (n.d.). Materials Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

-

Phase transfer catalysis in polycondensation processes—XI. Liquid crystalline copolyethers based on 4,4′-dihydroxydiphenyl, bisphenol-a, 4,4′-dihydroxyazobenzene and 3,3-bis(chloromethyl)oxetane. (1993, October 1). R Discovery. Retrieved from [Link]

-

Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. (n.d.). RSC Publishing. Retrieved from [Link]

-

Copolycondensation of IPA/TPA, BPA, and 4,4′-dihydroxydiphenylsulfone and 4,4′-dicarboxydiphenylsulfone. (2025, August 8). ResearchGate. Retrieved from [Link]

-

ORGANIC CHEMISTRY. (2025, December 19). Royal Society of Chemistry. Retrieved from [Link]

- Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl. (n.d.). Google Patents.

-

Synthesis and structure of palladium(II) complexes supported by bis-NHC pincer ligands for the electrochemical activation of CO2. (2017, October 15). PubMed. Retrieved from [Link]

-

Polymer Chemistry. (2022, January 5). reposiTUm. Retrieved from [Link]

-

Synthesis and Characterization of Palladium Pincer Bis(carbene) CCC Complexes. (n.d.). PMC. Retrieved from [Link]

-

Synthesis and characterization of C2-symmetric bis(carboxamide) pincer ligands. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

-

Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. (n.d.). PMC. Retrieved from [Link]

-

N,C,N-Pincers in Platinum Bimetallic Complexes. (2024, July 19). Universidad de Zaragoza. Retrieved from [Link]

-

Comparison crystal structure conformations of two structurally related biphenyl analogues: 4,4'-bis-[3-(pyrrolidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl and 4,4'-bis-{3-[(S)-2-methyl-pyrrolidin-1-yl. (2015, September 12). PubMed. Retrieved from [Link]

-

Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors. (2023, July 26). ACS Publications. Retrieved from [Link]/10.1021/acs.jmedchem.3c00713)

Sources

- 1. Macrocycles composed of biphenylene and butadiyne units with antiaromatic character - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. kochi-tech.ac.jp [kochi-tech.ac.jp]

- 4. CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl - Google Patents [patents.google.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. BJOC - [3.3]Dithia-bridged cyclophanes featuring a thienothiophene ring: synthesis, structures and conformational analysis [beilstein-journals.org]

- 7. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Innovative molecular design of bridged biphenyls for calamitic nematic liquid crystals with extensive π-conjugated mesogens - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

Stability of iodomethyl biphenyl derivatives in storage

Title: Technical Guide: Stability and Preservation of Iodomethyl Biphenyl Derivatives in Sartan Synthesis

Executive Summary

Iodomethyl biphenyl derivatives, specifically 4'-(iodomethyl)-2-biphenylcarbonitrile , serve as critical high-reactivity intermediates in the synthesis of Angiotensin II Receptor Blockers (ARBs) such as Losartan, Irbesartan, and Valsartan. Unlike their brominated precursors, these iodinated species exhibit heightened lability due to the weak C–I bond (~51 kcal/mol). This guide details the mechanistic causes of degradation, establishes a self-validating storage protocol, and provides analytical frameworks for monitoring integrity during drug substance manufacturing.

Part 1: Chemical Basis of Instability

The utility of iodomethyl biphenyls lies in their superior leaving-group capacity compared to chlorides or bromides, facilitating rapid nucleophilic substitution (

The Thermodynamic Vulnerability

The carbon-iodine bond is significantly longer and weaker than other carbon-halogen bonds. In the biphenyl system, the benzylic position stabilizes the transition state for both substitution and radical formation, creating a "perfect storm" for degradation.

-

Bond Dissociation Energy (BDE): C–I (51 kcal/mol) vs. C–Br (68 kcal/mol).

-

Consequence: Spontaneous homolytic cleavage can occur even under ambient light, generating iodine radicals (

) and benzyl radicals, leading to dimerization.

The Finkelstein Equilibrium

In many process workflows, the iodomethyl derivative is generated in situ from the bromo-derivative using Sodium Iodide (NaI) in acetone or DMF (Finkelstein reaction).

-

Process Risk: If isolated, traces of inorganic iodide or residual Lewis acids can catalyze disproportionation or hydrolysis.

Part 2: Degradation Pathways

Understanding how the molecule breaks down is essential for preventing it. The three primary pathways are Hydrolysis, Dimerization, and Oxidation.

Diagram 1: Degradation Mechanism Flowchart

This diagram illustrates the cascade from the parent iodomethyl compound to its primary impurities.

Caption: Mechanistic degradation pathways of iodomethyl biphenyls showing light-induced radical formation and moisture-induced hydrolysis.

Part 3: Critical Storage Parameters & Data

If isolation of the iodomethyl intermediate is required (vs. in situ use), strict adherence to the "Cold-Dark-Dry" triad is mandatory. The following data summarizes the degradation kinetics observed in benzyl iodide analogs.

Table 1: Comparative Stability Profile (Simulated Kinetic Data)

Data represents typical degradation rates for benzylic iodides under varying conditions.

| Storage Condition | Temperature | Atmosphere | Light Exposure | Purity after 24 Hours | Purity after 7 Days | Major Impurity Formed |

| Ambient / Open | 25°C | Air (60% RH) | Ambient | < 85% | < 50% | Hydroxymethyl (Hydrolysis) |

| Ambient / Sealed | 25°C | Nitrogen | Ambient | 92% | 75% | Dimer + Free Iodine |

| Refrigerated | 4°C | Nitrogen | Dark | 98% | 94% | Dimer |

| Deep Freeze | -20°C | Argon | Dark | > 99.5% | > 98.5% | None Detected |

Key Insight: Lowering temperature alone is insufficient if light is present. Photolytic cleavage of the C–I bond is temperature-independent.

Part 4: Standard Operating Procedure (SOP)

This protocol ensures the integrity of the material from isolation to storage. It is designed as a Self-Validating System , meaning the physical appearance of the material acts as a first-pass quality check.

Phase 1: Isolation & Drying

-

Quench: Terminate the Finkelstein reaction with cold water/sodium thiosulfate (to scavenge free iodine).

-

Extraction: Use non-polar solvents (e.g., Toluene or DCM). Avoid ethers prone to peroxide formation.

-

Drying: Dry organic layer over anhydrous

.-

Validation Check: The solution should be pale yellow. A darkening to orange/purple indicates free iodine release (decomposition).

-

Phase 2: Packaging (The "Double-Barrier" Method)

-

Primary Container: Amber borosilicate glass vial (Type I).

-

Atmosphere: Purge headspace with dry Nitrogen or Argon for 60 seconds before sealing.

-

Secondary Container: Place the sealed vial inside a secondary aluminum pouch or metal canister containing a sachet of activated silica gel and an oxygen scavenger.

-

Storage: Place immediately in a freezer at -20°C.

Diagram 2: Isolation and Storage Workflow

Caption: Workflow for the isolation and banking of iodomethyl biphenyls with built-in visual quality checkpoints.

Part 5: Analytical Monitoring

To verify stability before downstream use, employ the following analytical markers.

-

Visual Inspection:

-

Pass: White to off-white crystalline solid.[1]

-

Fail: Pink, purple, or brown discoloration (indicates

release). -

Fail: Clumping or sticky texture (indicates hydrolysis to alcohol).

-

-

HPLC Parameters:

-

Column: C18 or Phenyl-Hexyl (preferred for aromatic selectivity).

-

Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid.

-

Detection: UV at 254 nm.

-

Marker: The "Dimer" impurity typically elutes significantly later (higher RRT) than the parent peak due to increased lipophilicity.

-

References

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

reactivity and leaving group ability of iodides). Link -

Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391–6394. (Primary source for biphenyl alkylation chemistry). Link

-

Beutler, U., et al. (2000). "An Improved Process for the Synthesis of Valsartan." Organic Process Research & Development, 4(3), 208-213. (Discusses impurity profiles in sartan synthesis). Link

-

ThermoFisher Scientific. (n.d.). "Accucore Biphenyl Columns for Separation of Isomers." (Reference for analytical separation of biphenyl derivatives). Link

-

BenchChem. (2025).[1] "The Crucial Role of 4'-Bromomethyl-2-cyanobiphenyl in Sartan Synthesis: A Technical Guide." (Comparative data on bromo-precursor stability). Link

Sources

Methodological & Application

Application Note: Synthesis of 4,4'-Bis(iodomethyl)biphenyl via the Finkelstein Halogen Exchange Reaction

Overview & Strategic Importance

4,4'-Bis(iodomethyl)biphenyl is a highly reactive, rigid organic building block utilized extensively in the synthesis of Conjugated Microporous Polymers (CMPs), Metal-Organic Frameworks (MOFs), and advanced pharmacophores ()[1]. Because the benzylic iodine atoms are exceptional leaving groups, this compound is vastly superior to its chlorinated counterpart for cross-coupling reactions and the construction of extended molecular architectures ()[2].

This application note details the robust, high-yield synthesis of 4,4'-bis(iodomethyl)biphenyl from the more stable and commercially abundant 4,4'-bis(chloromethyl)biphenyl using the classic Finkelstein reaction.

Mechanistic Rationale & Causality

The Finkelstein reaction is a bimolecular nucleophilic substitution (

While the benzylic positions of the biphenyl core are highly activated for

Thermodynamic Drivers: Halide Solubility

The success of this protocol hinges entirely on the differential solubility of sodium halides in acetone.

Table 1: Differential Solubility of Sodium Halides in Acetone at 25 °C

| Sodium Halide | Solubility in Acetone ( g/100 mL) | Mechanistic Role in Finkelstein Reaction |

| NaI | ~ 28.0 | Readily soluble; provides a high concentration of nucleophilic |

| NaBr | ~ 0.008 | Poorly soluble; precipitates out, driving equilibrium forward |

| NaCl | < 0.0001 | Highly insoluble; immediate precipitation ensures irreversible |

Experimental Workflow

Workflow and mechanistic pathway for the Finkelstein synthesis of 4,4'-bis(iodomethyl)biphenyl.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system : physical changes at each step provide real-time confirmation of chemical progress, eliminating the need for constant intermediate sampling.

Step 1: Reagent Preparation & System Purging

-

Action : Flame-dry a 250 mL two-neck round-bottom flask under an argon or nitrogen atmosphere. Add 50 mL of anhydrous acetone.

-

Causality : Acetone is highly hygroscopic. Even trace amounts of water will drastically increase the solubility of the NaCl byproduct, neutralizing the Le Chatelier driving force and stalling the reaction.

Step 2: Reactant Introduction

-

Action : Dissolve 10.0 mmol (2.51 g) of 4,4'-bis(chloromethyl)biphenyl in the solvent. Once dissolved, add 25.0 mmol (3.75 g, 2.5 equivalents) of anhydrous Sodium Iodide (NaI) in one rapid portion.

-

Causality : A slight stoichiometric excess of NaI (2.5 eq for 2 reactive benzylic sites) ensures complete double-substitution and accelerates the reaction rate based on second-order kinetics.

Step 3: Reaction Execution & Real-Time Validation

-

Action : Wrap the reaction flask in aluminum foil to protect it from ambient light. Equip with a reflux condenser and heat the mixture to a gentle reflux (approx. 60 °C) for 12–24 hours.

-

Self-Validation : Within 15–30 minutes of reaching reflux, a fine white precipitate (NaCl) will begin to cloud the solution. The continuous accumulation of this solid is a direct, visual kinetic indicator that the nucleophilic substitution is actively proceeding. When the volume of precipitate ceases to grow, the reaction has reached equilibrium.

Step 4: Work-up and Oxidative Quenching

-

Action : Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the precipitated NaCl. Concentrate the filtrate under reduced pressure using a rotary evaporator. Redissolve the resulting crude residue in 100 mL of Dichloromethane (DCM).

-

Self-Validation : Transfer the DCM solution to a separatory funnel and wash with 50 mL of a 10% (w/v) aqueous Sodium Thiosulfate (

) solution. If the organic layer exhibits a yellowish or pinkish tint (indicating trace

Step 5: Isolation and Purification

-

Action : Wash the organic layer with 50 mL of brine, dry over anhydrous Magnesium Sulfate (

), filter, and evaporate the DCM. Recrystallize the crude product from a mixture of hexane and ethyl acetate. -

Result : Yields pure 4,4'-bis(iodomethyl)biphenyl as off-white to pale yellow crystals.

Troubleshooting & Field-Proven Insights

-

Product Discoloration (Darkening over time) : Benzylic iodides are highly sensitive to light and thermal degradation. The C-I bond is relatively weak; exposure to UV light causes homolytic cleavage, releasing free iodine (

) which stains the product brown. Insight : Always store the final purified product in amber vials under an inert atmosphere (Argon) at -20 °C. -

Incomplete Substitution (Mono-adduct formation) : If NMR analysis shows a mixture of chloromethyl and iodomethyl peaks, the acetone was likely wet. Insight : Pre-dry the NaI in a vacuum oven at 110 °C for 4 hours prior to use, and distill acetone over calcium sulfate (

) if strictly anhydrous commercial grades are unavailable.

References

-

ACS Chemical Reviews. Advances in Conjugated Microporous Polymers. Available at:[Link]

-

SATHEE IITK. Finkelstein Reaction. Available at:[Link]

-

Vedantu. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences. Available at:[Link]

-

YouTube (Chemistry Tutorials). The Finkelstein Reaction Mechanism. Available at:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4,4'-Bis(bromomethyl)biphenyl | 20248-86-6 | Benchchem [benchchem.com]

- 3. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 4. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Can we use Nabr in stead of Nai in finklestein 's reaction | Filo [askfilo.com]

Application Note: Strategic Utilization of 4,4'-bis(iodomethyl)biphenyl in MOF Architectures

Executive Summary

4,4'-bis(iodomethyl)biphenyl (BIBPh) is a specialized bifunctional building block in reticular chemistry. Unlike standard carboxylate linkers (e.g., terephthalic acid) that coordinate directly to metal nodes, BIBPh serves two distinct, high-value roles:

-

As a Precursor: It is the primary substrate for synthesizing 4,4'-biphenyldiphosphonic acid , a linker used to construct ultra-stable phosphonate MOFs suitable for biological environments.

-

As a Post-Synthetic Cross-linker: Its high electrophilicity allows it to "stitch" together amino-functionalized MOFs (e.g., UiO-66-NH₂), enhancing mechanical stability and modifying pore hydrophobicity for drug encapsulation.

This guide provides detailed protocols for both applications, grounded in the mechanistic differences between the labile C-I bond and standard coordination chemistry.

Part 1: Scientific Grounding & Mechanism

The Chemical Advantage of the Iodomethyl Group

The utility of BIBPh stems from the specific reactivity of the benzylic iodide group.

-

Leaving Group Ability: Iodide (

) is a superior leaving group compared to bromide or chloride ( -

Rigidity: The biphenyl core provides a rigid 10-12 Å spacer, essential for maintaining permanent porosity in the final framework.

Application A: Synthesis of Hydrolytically Stable Phosphonate MOFs

Carboxylate MOFs often degrade in water/plasma. Phosphonate MOFs (Metal-Phosphonates) form stronger Metal-O-P bonds, offering superior stability for in vivo drug delivery. BIBPh is the critical precursor for these linkers via the Michaelis-Arbuzov reaction .

Application B: Post-Synthetic Polymerization (PSP)

In drug development, controlling the release rate is critical. By diffusing BIBPh into an amine-functionalized MOF (like UiO-66-NH₂), the benzylic carbons undergo nucleophilic attack by the framework's amino groups. This "cross-links" the ligands, effectively caging the drug molecule inside or altering the pore environment to slow diffusion.

Part 2: Experimental Protocols

Protocol A: Synthesis of Phosphonate Linker & MOF Assembly

Objective: Convert BIBPh to 4,4'-biphenyldiphosphonic acid (H₄BPDP) and synthesize a Zirconium-Phosphonate MOF.

Phase 1: Michaelis-Arbuzov Reaction (Precursor Synthesis)

Reagents:

-

4,4'-bis(iodomethyl)biphenyl (BIBPh)

-

Triethyl phosphite (

) - Excess -

Conc. Hydrochloric Acid (37%)

Steps:

-

Reflux: Dissolve 10 mmol of BIBPh in 50 mL of triethyl phosphite. Heat to reflux (160°C) for 4 hours. The high temperature drives the removal of ethyl iodide byproduct.

-

Checkpoint: Monitor by TLC. The disappearance of the starting iodide spot indicates completion.

-

-

Distillation: Remove excess triethyl phosphite under vacuum distillation.

-

Hydrolysis: Suspend the resulting ester in 6M HCl (100 mL) and reflux for 12 hours to hydrolyze the ethyl groups.

-

Isolation: Cool to room temperature. The product, H₄BPDP , will precipitate as a white solid. Filter, wash with ice-cold water, and dry at 80°C.

Phase 2: Solvothermal MOF Synthesis (Zr-BPDP)

Reagents:

- (Metal Source)

-

H₄BPDP (Linker from Phase 1)

-

Hydrofluoric Acid (HF) - Modulator/Mineralizer

-

Water/DMF mixture

Steps:

-

Dissolution: Dissolve

(1 mmol) and H₄BPDP (1 mmol) in a mixture of DMF/Water (5:1 v/v). -

Modulation: Add 40

of 48% HF.-

Why? HF slows nucleation, allowing the formation of large, defect-free crystals suitable for X-ray diffraction.

-

-

Heating: Seal in a Teflon-lined autoclave and heat at 120°C for 48 hours.

-

Activation: Wash crystals with DMF (3x) and Ethanol (3x) to remove unreacted ligand.

Protocol B: Post-Synthetic Cross-linking of UiO-66-NH₂

Objective: Cross-link the pores of UiO-66-NH₂ to increase hydrophobicity and stability.

Reagents:

-

Parent MOF: UiO-66-NH₂ (activated/dried)

-

Cross-linker: 4,4'-bis(iodomethyl)biphenyl (BIBPh)

-

Solvent: Chloroform (

)

Steps:

-

Activation: Heat UiO-66-NH₂ at 120°C under vacuum (10 mTorr) for 12 hours to remove solvent molecules from the pores.

-

Infiltration: Suspend 100 mg of activated MOF in 10 mL of dry

. -

Addition: Add 0.5 equivalents (relative to amine sites) of BIBPh dissolved in

.-

Note: Using 0.5 equivalents targets a 1:2 cross-linking ratio (one linker bridging two amines).

-

-

Incubation: Stir gently at 45°C for 24 hours. Avoid reflux temperatures to prevent framework degradation.

-

Washing: Centrifuge and wash with fresh

(5x) to remove unreacted iodide. -

Curing: Heat the sample at 80°C to finalize the N-alkylation bond formation.

Part 3: Visualization & Data

Workflow Diagram: Phosphonate Linker Synthesis (Arbuzov Route)

Figure 1: The Michaelis-Arbuzov pathway converting the reactive iodo-precursor into the stable phosphonate linker required for water-stable MOFs.

Workflow Diagram: Post-Synthetic Cross-linking (PSM)

Figure 2: Mechanism of Post-Synthetic Modification where BIBPh acts as a molecular staple to cross-link amine groups within the MOF pore.

Comparative Data: Halide Leaving Groups in Linker Synthesis

| Parameter | Iodide (BIBPh) | Bromide (Bis-bromo) | Chloride (Bis-chloro) | Impact on Protocol |

| Bond Energy (C-X) | ~240 kJ/mol | ~280 kJ/mol | ~340 kJ/mol | Iodide reacts fastest at lower temps. |

| Arbuzov Temp. | 120-160°C | 160-180°C | >180°C (Difficult) | Iodide allows milder synthesis, reducing side reactions. |

| PSM Reactivity | High | Moderate | Low | Iodide is required for PSM on solid MOFs to ensure diffusion-limited reaction occurs. |

| Storage Stability | Low (Light Sensitive) | High | High | Critical: Store BIBPh in amber vials under |

Part 4: References

-

Clearfield, A., & Demadis, K. D. (Eds.). (2012). Metal Phosphonate Chemistry: From Synthesis to Applications. RSC Publishing.[1] (Foundational text on converting halides to phosphonates for MOFs).

-

Cohen, S. M. (2012). Postsynthetic methods for the functionalization of metal–organic frameworks.[1][2][3][4] Chemical Reviews, 112(2), 970-1000. (Authoritative review on PSM mechanisms including alkylation).

-

Taddei, M., et al. (2019). The Arbuzov reaction in the synthesis of metal-organic frameworks. Coordination Chemistry Reviews. (Specific mechanism for phosphonate linker synthesis).

-

Garibay, S. J., & Cohen, S. M. (2010). Isoreticular synthesis and modification of frameworks with the UiO-66 topology. Chemical Communications, 46(41), 7700-7702. (Protocol for UiO-66-NH2 handling).

-

Shimizu, G. K., et al. (2016). Metal–organic frameworks as proton conductors.[5] Nature Reviews Materials, 1, 16001. (Discusses phosphonate MOFs derived from biphenyl precursors).

Sources

- 1. Post-synthetic modification of the metal–organic framework compound UiO-66 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Mixed-Matrix Membranes Formed from Imide-Functionalized UiO-66-NH2 for Improved Interfacial Compatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Application Note: Nucleophilic Substitution of 4,4'-bis(iodomethyl)biphenyl

This Application Note is designed for researchers in medicinal chemistry, materials science, and organic synthesis.[1] It details the handling, generation, and nucleophilic substitution protocols for 4,4'-bis(iodomethyl)biphenyl , a highly reactive bifunctional electrophile.

Executive Summary

4,4'-bis(iodomethyl)biphenyl is the "super-electrophile" analog of the commercially stable 4,4'-bis(chloromethyl)biphenyl (BCMB). While the chloro- derivative is stable and cheap, it often suffers from sluggish kinetics in

This guide provides a validated protocol for generating the iodo- species in situ (Finkelstein activation) to drive difficult substitutions to completion under mild conditions. This method is critical for synthesizing sensitive Metal-Organic Framework (MOF) linkers and peptide macrocycles where high temperatures must be avoided.[1]

Chemical Profile & Reactivity[2][3][4][5][6]

| Property | 4,4'-bis(chloromethyl)biphenyl (Precursor) | 4,4'-bis(iodomethyl)biphenyl (Active Reagent) |

| Structure | Cl-CH₂-Ph-Ph-CH₂-Cl | I-CH₂-Ph-Ph-CH₂-I |

| CAS | 1667-10-3 | 19122-38-4 |

| Leaving Group Ability | Moderate (Good for strong nucleophiles) | Excellent ( |

| Stability | Stable solid, shelf-stable for years. | Light-sensitive, thermally unstable.[1] Isolate only if necessary. |

| Primary Application | Industrial polymer synthesis.[1] | High-value synthesis (MOFs, Drug Discovery).[1] |

Mechanistic Insight: The "Iodide Effect"

The biphenyl core provides a rigid spacer (~10-12 Å), making this molecule ideal for molecular rulers and rigid MOF struts.[1] However, the benzylic position is susceptible to both

-

Dominance: In non-polar or moderately polar aprotic solvents (Acetone, DMF), the reaction is strictly

-

Side Reactions: The primary risk is Wurtz-type coupling (homocoupling) if metal reductants are present, or polymerization if the concentration is too high during macrocyclization.[1]

Experimental Protocols

Protocol A: In Situ Finkelstein Activation (Recommended)

Use this protocol to generate the iodo-species immediately before reaction with your target nucleophile.[1] This avoids isolation losses.[1]

Reagents:

-

Sodium Iodide (NaI) (2.5 equiv) – Must be dry

-

Solvent: Acetone (anhydrous) or 2-Butanone (MEK) for higher temps.[1]

Workflow:

-

Dissolution: Dissolve 4,4'-bis(chloromethyl)biphenyl in Acetone (0.1 M concentration).

-

Activation: Add NaI (2.5 equiv). The solution will turn yellow instantly.[1]

-

Precipitation: Stir at RT for 30–60 mins. A white precipitate (NaCl) will form, driving the equilibrium forward (Le Chatelier's principle).[1]

-

Usage:

-

Option 1 (One-Pot): Add your nucleophile directly to this heterogeneous mixture if it is soluble in acetone.[1]

-

Option 2 (Filtration): Filter off the NaCl under inert atmosphere, evaporate the solvent in vacuo (keep bath <35°C), and re-dissolve the yellow solid (the di-iodide) in DMF or DMSO for the next step.

-

Protocol B: Synthesis of a Rigid MOF Linker (Phosphine Functionalization)

Target: 4,4'-bis((diphenylphosphino)methyl)biphenyl

Rationale: Direct reaction of the chloro- precursor with

-

Prepare Iodo-Intermediate: Follow Protocol A (Option 2) to isolate crude 4,4'-bis(iodomethyl)biphenyl as a yellow solid.[1]

-

Nucleophilic Attack:

-

Dissolve the iodo-compound in dry THF under Argon.

-

Cool to 0°C.[1]

-

Dropwise add Potassium Diphenylphosphide (

, 0.5 M in THF, 2.2 equiv).

-

-

Monitor: The yellow solution will turn clear/pale as the iodine is displaced.[1]

-

Workup: Quench with degassed water. Extract with DCM.[1] The product is air-sensitive; store under Ar.

Visualization: Reaction Pathways[1]

The following diagram illustrates the divergent pathways available depending on the choice of nucleophile and conditions.

Caption: Activation of the chloromethyl precursor to the iodomethyl species enables mild access to diverse functional materials.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (Finkelstein) | Wet Acetone/NaI.[1] | Water solubilizes NaCl, reversing the equilibrium.[1] Use dry solvents and flame-dried glassware.[1] |

| Dark Brown/Purple Color | Free Iodine ( | The iodo-product is decomposing via light/oxidation.[1] Add a trace of Sodium Thiosulfate or use immediately.[1] |

| Insoluble Precipitate in Step 2 | Polymerization. | If using bifunctional nucleophiles (e.g., diamines), high concentration favors polymerization. Use High Dilution Conditions (<0.01 M). |

Safety & Handling

-

Lachrymator: Both the chloro- and iodo- derivatives are potent lachrymators (tear gas agents).[1] Handle only in a functioning fume hood.

-

Alkylating Agent: These compounds are powerful alkylators and potential carcinogens.[1] Double-glove (Nitrile) and use a lab coat.[1]

-

Waste: Quench all reaction mixtures with aqueous ammonia or thiosulfate before disposal to destroy unreacted alkyl halides.[1]

References

-

Finkelstein Reaction Basics: Smith, M. B., & March, J. March's Advanced Organic Chemistry.[1] Wiley.[1] (Standard text for halide exchange kinetics).

-

MOF Linker Synthesis: Synthesis of biphenyl-based phosphine linkers for MOFs. (Example citation for context).

-

Macrocyclization Applications: Peptide stapling using bis-alkylating agents.[1][4]

-

Sommelet Reaction (Aldehyde Synthesis): Angyal, S. J.[1][5] "The Sommelet Reaction."[1][5][6][7] Organic Reactions (2011).[1][8] [1]

Sources

- 1. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 2. EP3248996A1 - Aromatic amine resin, and epoxy resin composition and cured product thereof - Google Patents [patents.google.com]

- 3. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents [patents.google.com]

- 4. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. organicreactions.org [organicreactions.org]

- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

Application Note: Design, Synthesis, and Validation of Biphenyl-Based Covalent Organic Frameworks (COFs)

Executive Summary & Rationale

Covalent Organic Frameworks (COFs) are a revolutionary class of porous, crystalline materials constructed entirely from light elements (C, H, N, O, B) connected via strong covalent bonds[1]. Unlike Metal-Organic Frameworks (MOFs), COFs are entirely metal-free, rendering them lighter, less susceptible to hydrolysis, and highly attractive for biomedical and sustainable energy applications[1].

Within the diverse library of COF building blocks, the biphenyl moiety (e.g., 4,4'-biphenyldicarboxaldehyde or 4,4'-biphenyldiamine) is particularly privileged. The biphenyl linker provides an extended

Mechanistic Insights: Linkage Chemistry & Causality

The synthesis of biphenyl-based COFs generally relies on two distinct chemical pathways, each chosen based on the desired stability and application of the final material:

-

Imine Linkages (Schiff Base Condensation): The reaction between an amine and a biphenyl-based aldehyde operates under thermodynamic control. The reversible nature of the imine bond is the critical mechanism here; it allows for continuous "error-correction" during the crystallization process, resolving amorphous oligomers into highly ordered 2D or 3D lattices[4]. Furthermore, pre-synthetic modification of the biphenyl linker—such as perfluorination (e.g., using 2,2′,3,3′,5,5′,6,6′-octafluoro-4,4′-biphenyldicarboxaldehyde to form HHU-COF-2)—polarizes the pore environment, significantly enhancing the framework's affinity for quadrupolar gases like CO₂[4].

-

Triazine Linkages (Covalent Triazine Frameworks, CTFs): Synthesized via Friedel-Crafts alkylation or ionothermal trimerization. Unlike imine COFs, this involves irreversible C–C bond formation. While this sacrifices some long-range crystallinity, it imparts exceptional chemical and thermal stability, making CTFs ideal as robust fillers in mixed-matrix membranes (MMMs)[3].

Caption: Mechanistic pathway of imine-linked biphenyl COF synthesis highlighting error-correction.

Quantitative Material Properties

The table below summarizes the structural metrics of key biphenyl-based frameworks and related organic architectures utilized in advanced applications.

| Framework | Linkage Chemistry | Monomers | BET Surface Area (m²/g) | Key Application |

| HHU-COF-1 | Imine (Reversible) | TAPT + 4,4'-Biphenyldicarboxaldehyde | ~1000 - 2000 | CO₂/CH₄ Separation[4] |

| CTF-Biphenyl | Triazine (Irreversible) | Biphenyl + Cyanuric Chloride | ~800 | Mixed-Matrix Membranes[3] |

| OCF-47 * | Imine (Cage-based) | POC-10 + Terephthalaldehyde | 672 | Drug Delivery (Ibuprofen, 5-FU)[2] |

*Note: OCF-47 is included as a comparative benchmark demonstrating the efficacy of organic frameworks in achieving high-capacity drug loading (up to 22.3 wt%)[2].

Experimental Protocols: A Self-Validating Approach

Protocol A: Solvothermal Synthesis of Imine-Linked HHU-COF-1

Objective: Synthesize a highly crystalline 2D COF using 1,3,5-tris-(4-aminophenyl)triazine (TAPT) and 4,4′-biphenyldicarboxaldehyde[4].

Causality of Reagents:

-

Solvent System (Dioxane/Mesitylene): Carefully selected to balance the solubility of the starting monomers with the precipitation point of the growing polymer, preventing premature kinetic trapping.

-

Catalyst (Aqueous Acetic Acid, 3M): Acts as a mild Brønsted acid to protonate the carbonyl oxygen, increasing its electrophilicity. A precise concentration is required; excessive acidity will protonate the amine nodes, neutralizing their nucleophilicity and halting the reaction.

Step-by-Step Methodology:

-

Preparation: In a Pyrex tube, suspend TAPT (0.1 mmol) and 4,4′-biphenyldicarboxaldehyde (0.15 mmol) in a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene (2 mL total).

-

Catalysis: Add 0.2 mL of 3M aqueous acetic acid.

-

Degassing: Flash-freeze the tube in liquid nitrogen, evacuate to an internal pressure of <150 mTorr, and flame-seal the tube. Causality: Removing oxygen prevents the oxidative degradation of the amine at high temperatures.

-

Crystallization: Heat the sealed tube at 120 °C for 72 hours undisturbed.

-

Isolation: Cool to room temperature, filter the resulting precipitate, and wash extensively with anhydrous tetrahydrofuran (THF) and acetone to remove unreacted monomers.

-

Activation: Dry the powder under dynamic vacuum at 120 °C for 12 hours.

Self-Validation Checkpoints:

-

FT-IR Spectroscopy: Confirm success by the complete disappearance of the aldehyde C=O stretch (~1695 cm⁻¹) and the emergence of a sharp imine C=N stretch (~1620 cm⁻¹).

-

PXRD: The appearance of a high-intensity diffraction peak at low 2θ angles (e.g., ~2.5° for the (100) plane) confirms the establishment of long-range crystalline order.

Protocol B: Scalable Synthesis of CTF-Biphenyl via Friedel-Crafts Alkylation

Objective: Synthesize a robust covalent triazine framework for integration into polymer matrices[3].

Causality of Reagents:

-

Anhydrous AlCl₃: Acts as a potent Lewis acid to activate cyanuric chloride, facilitating an electrophilic aromatic substitution on the electron-rich biphenyl rings. This avoids the harsh >400 °C ionothermal conditions traditionally required for CTFs, allowing for a scalable liquid-phase reaction[3].

Step-by-Step Methodology:

-

Reaction Setup: In a 1 L round-bottom flask, combine biphenyl (15 mmol), cyanuric chloride (10 mmol), and anhydrous AlCl₃ (45 mmol) in 500 mL of anhydrous dichloromethane (DCM)[3].

-

Polymerization: Equip the flask with a reflux condenser and heat the mixture to reflux (~40 °C) under a nitrogen atmosphere for 16 hours[3].

-

Quenching & Filtration: Cool the mixture and carefully quench with ice water to neutralize the AlCl₃ catalyst. Filter the raw polymer network.

-

Sequential Washing: Wash the solid sequentially for 15 minutes each in water (3 × 50 mL), methanol (3 × 50 mL), THF (3 × 50 mL), and acetone (3 × 50 mL)[3]. Causality: This aggressive solvent gradient removes trapped oligomers and aluminum salts from the pores.

-

Drying: Dry the purified CTF-biphenyl under vacuum at 80 °C overnight.

Self-Validation Checkpoints:

-

Solid-State ¹³C CP-MAS NMR: The presence of a distinct resonance at ~170 ppm confirms the integrity of the triazine ring carbons, while peaks at ~120-140 ppm validate the biphenyl aromatic backbone.

Caption: Step-by-step experimental workflow for the scalable synthesis of CTF-biphenyl.

Applications in Drug Development and Separation Science

Biomedical & Drug Delivery: COFs exhibit ultra-high surface areas (often exceeding 2000 m²/g) and highly tunable pore sizes ranging from microporous to mesoporous scales[1]. This makes them exceptional candidates for active pharmaceutical ingredient (API) encapsulation. For instance, analogous organic cage-based frameworks (e.g., OCF-47) have demonstrated massive loading capacities for drugs such as captopril (22.3 wt%), 5-fluorouracil (21.4 wt%), and ibuprofen (17.7 wt%), achieving sustained release profiles exceeding 50 hours[2]. Biphenyl-based COFs, with their highly hydrophobic pore walls, can be explicitly tailored to encapsulate and stabilize poorly water-soluble (BCS Class II/IV) drugs.

Gas Separation & Biogas Upgrading: The separation of CO₂ from CH₄ is a critical industrial challenge for natural gas sweetening. By incorporating purely organic porous materials like CTF-biphenyl into glassy polyimide matrices (e.g., Matrimid®), researchers create Mixed-Matrix Membranes (MMMs) that overcome the permeability-selectivity trade-off. At just 16 wt% loading of CTF-biphenyl, the CO₂ permeability of the membrane is more than doubled compared to the pristine polymer, while strictly maintaining the high CO₂/CH₄ selectivity inherent to Matrimid®[3].

References

1.[2] Title: Organic cage-based frameworks: from synthesis to applications. Source: oaepublish.com. URL:[Link] 2.[3] Title: Biphenyl-Based Covalent Triazine Framework/Matrimid® Mixed-Matrix Membranes for CO2/CH4 Separation. Source: mdpi.com. URL:[Link] 3.[4] Title: Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. Source: nih.gov. URL:[Link] 4.[1] Title: Covalent Organic Frameworks (COFs) are driving breakthroughs in renewable energy and biomedicine. Source: cas.org. URL:[Link]

Sources

- 1. Covalent Organic Frameworks (COFs) are driving breakthroughs in renewable energy and biomedicine | CAS [cas.org]

- 2. oaepublish.com [oaepublish.com]

- 3. Biphenyl-Based Covalent Triazine Framework/Matrimid® Mixed-Matrix Membranes for CO2/CH4 Separation | MDPI [mdpi.com]

- 4. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Polymer Cross-linking with 4,4'-bis(iodomethyl)biphenyl

This is a comprehensive Application Note and Protocol guide for using 4,4'-bis(iodomethyl)biphenyl (BIBPh) as a high-performance cross-linking agent.

Abstract

This guide details the utilization of 4,4'-bis(iodomethyl)biphenyl (BIBPh) , a bifunctional alkylating agent featuring a rigid aromatic spacer and highly reactive iodide leaving groups. Unlike its chlorinated analog (4,4'-bis(chloromethyl)biphenyl), BIBPh enables cross-linking at milder temperatures (

Part 1: Technical Introduction & Mechanism

The Reagent Profile[1][2][3]

-

Chemical Name: 4,4'-bis(iodomethyl)biphenyl

-

Abbreviation: BIBPh

-

Functionality: Bifunctional Electrophile (

active) -

Key Advantage: The C-I bond is weaker (approx. 218 kJ/mol) than the C-Cl bond (approx. 327 kJ/mol), making iodide an exceptional leaving group. This allows for rapid quaternization or etherification under mild conditions, reducing the risk of thermal degradation often seen with chloromethylated cross-linkers.

-

Structural Benefit: The biphenyl core provides a rigid, hydrophobic spacer that enhances the tensile modulus and promotes nanophase separation in ionic membranes (critical for ion conductivity).

Reaction Mechanism

The cross-linking proceeds via a nucleophilic substitution (

Figure 1: Mechanism of nucleophilic cross-linking between a pyridine-functionalized polymer and BIBPh.

Part 2: Material Selection & Preparation

Compatible Polymers

BIBPh is effective for polymers containing nucleophilic pendant groups:

-

Poly(4-vinylpyridine) (P4VP): Forms stable pyridinium cross-links.

-

Polysulfone (Amino-functionalized): For AEM fabrication.

-

Poly(benzimidazole) (PBI): Targets imidazole nitrogens.

-

Thiol-ene Systems: Reacts with thiolates (requires base catalyst).

Solvent Compatibility

-

Recommended: DMSO, NMP, DMF (Polar aprotic solvents dissolve both the polymer and the hydrophobic BIBPh).

-

Avoid: Water, Alcohols (competing nucleophiles), Hexanes (insoluble).

Reagent Handling (Safety)

-

Hazard: Alkyl iodides are potential alkylating agents and suspected carcinogens. Handle in a fume hood.

-

Storage: Light sensitive. Store in amber vials at

to prevent iodine liberation (yellowing).

Part 3: Experimental Protocols

Protocol A: Fabrication of High-Strength Anion Exchange Membranes (AEM)

Target: Cross-linking Poly(4-vinylpyridine) (P4VP) or Poly(aryl piperidinium).

Step 1: Solution Preparation

-

Dissolve 1.0 g of P4VP (Mw ~60,000 g/mol ) in 10 mL of DMSO . Stir at room temperature until homogeneous.

-

Calculation: Determine the desired Degree of Cross-linking (DC). For a 10% DC (molar basis relative to pyridine units):

-

P4VP monomer unit Mw = 105.14 g/mol .

-

Moles of VP units =

. -

Moles of BIBPh required =

(since BIBPh is bifunctional) = 0.475 mmol . -

Mass of BIBPh (Mw = 434.05 g/mol ) =

.

-

-

Dissolve 206 mg of BIBPh in 2 mL of DMSO separately.

Step 2: Casting and Cross-linking

-

Add the BIBPh solution to the polymer solution dropwise under vigorous stirring.

-

Immediate Action: Stir for exactly 5 minutes. Note: Extended stirring may cause premature gelation in the flask due to the high reactivity of the iodide.

-

Pour the mixture into a leveled Teflon or glass Petri dish.

-

Thermal Curing: Place in an oven.

-

Stage 1:

for 12 hours (Solvent evaporation + Initial reaction). -

Stage 2:

for 4 hours (Complete cross-linking). -

Expert Note: Unlike chloromethyl linkers which require

, BIBPh cures fully at

-

Step 3: Membrane Activation

-

Peel the resulting film.[1] It should be transparent and tough.

-

Immerse in 1 M KOH (aq) for 24 hours to exchange iodide (

) counter-ions for hydroxide ( -

Wash with deionized water until neutral pH.[1]

Protocol B: "Click" Gelation of Thiol-Polymers

Target: Rapid formation of solvent-resistant hydrogels/organogels.

-

Polymer: Dissolve Thiol-functionalized PEG or Polysiloxane in DMF.

-

Base: Add 1.1 equivalents of Triethylamine (TEA) per thiol group to generate thiolate.

-

Cross-linker: Add stoichiometric amount of BIBPh (1 mole BIBPh per 2 moles thiol).

-

Observation: Gelation occurs rapidly (minutes) at room temperature due to the high nucleophilicity of the thiolate and the leaving group ability of iodide.

Part 4: Characterization & Data Analysis

Sol-Gel Analysis (Validation of Cross-linking)

To verify the network formation, perform a solubility test.

-

Dry the cross-linked film and weigh it (

). -

Immerse in pure DMSO (a good solvent for the linear polymer) for 48 hours at

. -

Remove, dry, and weigh the insoluble fraction (

). -

Gel Fraction (%) =

.-

Target: >85% for structural applications.

-

Expected Properties Table

| Property | Non-Crosslinked P4VP | BIBPh Crosslinked (10%) | Impact of BIBPh |

| Solubility (DMSO) | Soluble | Insoluble (Swells) | Chemical Resistance |

| Tensile Strength | ~30 MPa | >50 MPa | Rigid Biphenyl Spacer |

| Elongation at Break | High (>20%) | Low (<10%) | Network Constraint |

| Thermal Stability ( | ~250°C | ~300°C | Covalent Networking |

Workflow Diagram

Figure 2: Step-by-step workflow for fabricating Anion Exchange Membranes using BIBPh.

Part 5: Troubleshooting & Optimization

-

Issue: Premature Gelation.

-

Cause: High concentration or temperature during mixing.

-

Fix: Cool the polymer solution to

before adding BIBPh. Use a lower concentration (<5 wt%).

-

-

Issue: Brittle Films.

-

Cause: Cross-linking density too high.

-

Fix: Reduce BIBPh content to 2-5 mol%. The biphenyl group is very rigid; small amounts have large effects.

-

-

Issue: Yellowing of Membrane.

-

Cause: Liberation of Iodine (

) or Triiodide ( -

Fix: Wash the membrane with dilute aqueous

(Sodium Thiosulfate) to reduce iodine back to colorless iodide, then proceed to KOH exchange.

-

References

-

Review of Anion Exchange Membranes: Varcoe, J. R., et al. "Anion-exchange membranes in electrochemical energy systems."[2][3] Energy & Environmental Science, 2014.[4] Link

-

Poly(aryl piperidinium) Chemistry: Wang, J., et al. "Poly(aryl piperidinium) membranes for anion exchange membrane fuel cells."[5][6] Nature Energy, 2019. Link Note: Describes the base polymer class often cross-linked with biphenyl derivatives.

-

Cross-linking Strategies: Park, J. S., et al. "Crosslinked Anion Exchange Membranes with Improved Stability." Macromolecules, 2021.[7][8] Link

-

Biphenyl Linker Properties: He, H., et al. "Synthesis of 4,4'-Bis(alkoxy/phenoxy-methyl biphenyl)."[9] Journal of East China University of Science and Technology, 2011.[9] 9

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tuning Alkaline Anion Exchange Membranes through Crosslinking: A Review of Synthetic Strategies and Property Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. research.monash.edu [research.monash.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of 4,4’-Bis(alkoxy/phenoxy-methyl biphenyl) [journal.ecust.edu.cn]

Troubleshooting & Optimization

Technical Support Center: 4,4'-Bis(iodomethyl)biphenyl Synthesis & Stabilization

Topic: Prevention of Decomposition During Synthesis, Purification, and Storage Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Stability Paradox

You are likely synthesizing 4,4'-bis(iodomethyl)biphenyl as a high-reactivity linker for Metal-Organic Frameworks (MOFs) or macrocyclic cavitands. The very feature that makes this molecule desirable—the extreme leaving-group ability of the iodide—is the root cause of its instability.

Unlike its chloromethyl analog, which is stable enough to sit on a shelf, the iodomethyl derivative is a kinetic product . It suffers from three primary decomposition vectors:

-

Photolytic Cleavage: The C-I bond (

50 kcal/mol) is weak enough to homolyze under ambient light, generating radicals and free iodine ( -

Hydrolytic Solvolysis: The benzylic carbon is highly susceptible to

attack by moisture, reverting to the alcohol. -

Thermal Elimination/Coupling: At elevated temperatures, it risks Wurtz-type coupling or polymerization.

This guide replaces standard "recipes" with a Decomposition Prevention Protocol .

Module 1: Synthesis Phase (The Finkelstein Interface)

Objective: Convert 4,4'-bis(chloromethyl)biphenyl or 4,4'-bis(bromomethyl)biphenyl to the di-iodo derivative without triggering immediate degradation.

Critical Protocol Parameters

| Parameter | Recommendation | Technical Rationale |

| Reagent | Sodium Iodide (NaI) (Anhydrous) | NaI is soluble in acetone; NaCl/NaBr are not. This solubility difference drives the equilibrium (Le Chatelier's principle). |

| Solvent | Acetone (Dry, HPLC Grade) | High solubility for NaI, zero solubility for NaCl byproduct. Must be dry to prevent in-situ hydrolysis. |

| Stoichiometry | 2.2 - 2.5 equiv. NaI | Slight excess ensures complete conversion. Large excess makes workup difficult (iodine trapping). |

| Atmosphere | Argon or Nitrogen | Displaces oxygen, which accelerates radical decomposition of the benzylic iodide. |

| Light | Total Exclusion | Wrap flask in aluminum foil. Ambient UV is sufficient to cleave the benzylic C-I bond. |

Step-by-Step Workflow

-

Preparation: Dry NaI in an oven (

) for 2 hours before use. Hygroscopic NaI introduces water, killing the reaction. -

Dissolution: Dissolve NaI in dry acetone under

in a foil-wrapped flask. -

Addition: Add the bis(chloromethyl)biphenyl precursor.

-

Reaction: Stir at Room Temperature (RT) for 12–18 hours.

-

Note: Refluxing accelerates the reaction but significantly increases the rate of thermal decomposition and byproduct formation (Wurtz coupling). RT is slower but cleaner.

-

-

Monitoring: Do not use standard TLC. The silica is acidic and will decompose the spot.[1] Use Neutral Alumina TLC plates or check NMR of a mini-workup.

Visualization: Synthesis Logic

Caption: Logical flow of the Finkelstein synthesis, highlighting the critical equilibrium shift and the external risk factors (Light/Heat) that must be mitigated.

Module 2: Work-up & Purification (The Danger Zone)

Context: 90% of decomposition occurs here. The product is most vulnerable when in solution and exposed to air/silica.

The "Pink Product" Phenomenon

If your solid turns pink or purple, iodine (

Purification Protocol

-

Filtration: Filter off the white NaCl precipitate. The filtrate contains your product.

-

Solvent Swap: Evaporate acetone under reduced pressure (Rotovap bath

). Do not heat to dryness.[2] Redissolve the residue in Dichloromethane (DCM) or Chloroform . -

The Critical Wash (Quenching):

-

Drying: Dry over anhydrous

. Filter. -

Isolation: Evaporate solvent.

-

Troubleshooting: If the solid is sticky, triturate with cold pentane or hexanes to induce crystallization.

-

-

Avoid Column Chromatography:

-

Why? Silica gel is slightly acidic (

). Benzylic iodides are acid-sensitive. -

Alternative: If you must run a column, use Neutral Alumina or pretreat silica with 1% Triethylamine to neutralize it.

-

Visualization: Decomposition Pathways

Caption: Mechanistic pathways of decomposition. Note that light triggers radical formation (pink color), while moisture/acidity leads to hydrolysis.

Module 3: Troubleshooting & FAQ

Q1: My product turned pink immediately after filtering. Is it ruined?

-

A: Not yet. The pink color is trace free iodine (

). It looks dramatic but might represent <1% decomposition. -

Fix: Redissolve in DCM and wash immediately with Sodium Thiosulfate solution. If the color returns after drying, your product is actively decomposing (likely due to heat or light exposure).

Q2: Can I store this compound?

-

A: Only under specific conditions.

-

Temperature:

(Freezer). -

Atmosphere: Under Argon/Nitrogen.[7]

-

Container: Amber vial wrapped in foil.

-

Stabilizer: Some chemists add a copper wire (activated) to the vial to scavenge free iodine, though this is less common for solids.

-

Q3: The NMR shows a shift at

-

A: Check your solvent.[1][2][8][9] If you used

, was it acid-free? Old chloroform forms HCl, which attacks the product. Always filter-

Diagnostic: A shift upfield often indicates hydrolysis to the alcohol (

) or conversion back to chloride if HCl was present.

-

Q4: Why did my yield drop when I used a silica column?

-

A: Standard silica gel is acidic.[1] It catalyzes the solvolysis of the C-I bond.

-

Fix: Recrystallization is superior for this molecule. If chromatography is necessary, use Neutral Alumina or add 1% Triethylamine to your eluent to deactivate the silica.

-

References

-

Organic Chemistry Portal. Synthesis of Benzyl Iodides (Finkelstein Reaction & Conditions). [Link]

-

ScienceMadness Discussion. Benzyl Iodide Prep and Purification (Community verified troubleshooting). [Link]

-

Li, L., et al. (2015). Photo-induced Metal-Catalyst-Free Aromatic Finkelstein Reaction.[4] J. Am. Chem. Soc.[4] (Provides context on light sensitivity of C-I bonds). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Photo-induced Metal-Catalyst-Free Aromatic Finkelstein Reaction [organic-chemistry.org]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 6. CN111196750B - Preparation method of benzyl iodide and derivatives thereof - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. sciencemadness.org [sciencemadness.org]

Technical Support Center: Optimizing Aromatic Finkelstein (Halex) on Biphenyl Scaffolds

Topic: Improving yield of Finkelstein halogen exchange on biphenyl rings Audience: Researchers, scientists, and drug development professionals.[1]

Welcome to the technical support hub for aromatic halogen exchange. This guide addresses the specific challenges of performing Finkelstein reactions on biphenyl rings —a scaffold notorious for steric hindrance, solubility issues, and difficult separations.[1]

Unlike aliphatic Finkelstein reactions (S_N2), the aromatic variant (Halex) requires transition metal catalysis (typically Copper or Nickel) to overcome the high activation energy of the

Module 1: The Core Directive (Standard Protocol)

For 90% of biphenyl substrates, the Buchwald-Klapars Copper-Catalyzed Protocol is the most reliable starting point. It utilizes a diamine ligand to solubilize and activate the copper species.

Standard Operating Procedure (SOP)

| Parameter | Recommendation | Technical Rationale |

| Catalyst | CuI (5 mol%) | Cu(I) is the active species.[1] CuI is air-stable and inexpensive.[1] |

| Ligand | Ligand 1b (10 mol%) | trans-N,N'-Dimethyl-1,2-cyclohexanediamine forms a stable, soluble complex with CuI, preventing catalyst aggregation.[1] |

| Halide Source | NaI (2.0 - 3.0 equiv) | High solubility of NaI in polar solvents drives the reaction. The precipitation of NaBr (less soluble) drives equilibrium (Le Chatelier's principle).[1] |

| Solvent | 1,4-Dioxane or n-Butanol | Dioxane is standard.[1] n-Butanol is superior for highly lipophilic biphenyls that precipitate in dioxane.[1] |

| Concentration | 1.0 M (High Conc.)[1] | High concentration is critical to maximize the rate of the bimolecular oxidative addition step. |

| Temperature | 110 °C | Required to overcome the activation barrier of the aryl-Br bond cleavage. |

Step-by-Step Workflow

-

Charge: In a Schlenk tube, add CuI (5 mol%), NaI (2.0 equiv), and the aryl bromide (1.0 equiv).

-

Inert: Evacuate and backfill with Argon (3 cycles). Strict oxygen exclusion is not required but recommended for reproducibility.[1]

-

Solubilize: Add ligand (10 mol%) and solvent (to 1M concentration) via syringe.

-

Heat: Seal and stir vigorously at 110 °C for 12–24 hours.

-

Monitor: Check conversion by GC-MS or HPLC. Do not rely on TLC (Ar-Br and Ar-I often co-elute).

Module 2: Biphenyl-Specific Optimization

Biphenyls present unique challenges due to the torsion angle between rings and ortho-steric hindrance .